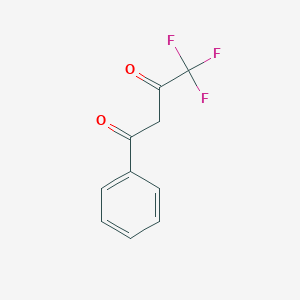

4,4,4-Trifluoro-1-phenylbutane-1,3-dione

Beschreibung

4,4,4-Trifluoro-1-phenylbutane-1,3-dione, also known by synonyms such as Benzoyltrifluoroacetone (BTA), is a versatile building block in organic synthesis. guidechem.com Its structure, featuring a phenyl group attached to a 1,3-butanedione backbone with a trifluoromethyl group, makes it a valuable intermediate in various chemical transformations. guidechem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇F₃O₂ |

| Molecular Weight | 216.16 g/mol |

| Melting Point | 38-40 °C |

| Boiling Point | 224 °C |

| Density | ~1.113 g/cm³ |

| Water Solubility | Sparingly soluble (0.24 g/L at 25°C) |

| Solubility in Ethanol (B145695) | Soluble (25 mg/mL in 95% ethanol) |

| pKa | 6.35 (at 25°C) |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comchemdad.com

The significance of this compound in academic research stems from its role as a key ligand in coordination chemistry and a precursor in the synthesis of complex molecules. Its ability to form stable complexes with a wide range of metal ions, particularly lanthanides, is a primary driver of its research interest. guidechem.comchemdad.com These lanthanide complexes are investigated for their luminescent properties, which have potential applications in optical materials and sensors. guidechem.comresearchgate.net The compound's trifluoromethyl group enhances the volatility and solubility of its metal complexes, a desirable trait for applications like chemical vapor deposition. nih.govmdpi.com

Furthermore, this diketone serves as a crucial intermediate in the synthesis of various organic compounds, including heterocyclic systems and molecules with potential pharmaceutical relevance. chemdad.com Its reactivity allows for the formation of new carbon-carbon and carbon-oxygen bonds, making it a versatile tool for synthetic chemists. guidechem.com

The study of β-diketones has a rich history in chemistry, particularly in the field of coordination compounds. nih.gov These molecules are well-known for their ability to act as bidentate ligands, forming stable chelate rings with metal ions. The synthesis of β-diketones has traditionally been achieved through methods like the Claisen condensation.

Research into fluorinated β-diketones, such as this compound, represents a significant advancement in the field. The introduction of fluorine atoms, and specifically trifluoromethyl groups, into the β-diketone structure began to attract substantial interest in the mid to late 20th century. guidechem.comsapub.org Scientists discovered that fluorination could dramatically alter the physicochemical properties of the parent compounds and their metal complexes. nih.gov These alterations include increased acidity, enhanced thermal stability, and improved solubility in various solvents, which in turn opened up new avenues for their application. nih.gov The development of trifluorinated analogs was driven by the need for more robust and soluble metal complexes for use in areas like catalysis, materials science, and analytical chemistry. nih.govresearchgate.net

Current academic research on this compound is multifaceted, targeting a range of applications. A major focus remains on its use as a ligand for creating advanced materials. Researchers are actively synthesizing and characterizing heterometallic complexes, which contain two or more different metal ions, using this compound as a key building block. nih.gov The objective is to develop novel functional materials with tailored magnetic, luminescent, and catalytic properties. nih.gov

Another significant area of investigation is in the development of sensors. The compound is being used to create functionalized sol-gel materials for fluorometric sensing applications. researchgate.net The interaction of its metal complexes with specific analytes can lead to changes in luminescence, forming the basis of a detection mechanism.

In synthetic chemistry, research continues to explore the utility of this compound in synthesizing complex organic molecules. This includes its use in Schiff base condensation reactions to create NNO ketoimines and as a precursor for various heterocyclic compounds. chemdad.comsigmaaldrich.com The derivatives of this diketone are also being investigated for their potential biological activities, contributing to the broader field of medicinal chemistry. unicam.it

Table 2: Key Research Applications of this compound

| Application Area | Research Focus | Key Findings/Objectives |

|---|---|---|

| Coordination Chemistry | Synthesis of lanthanide and transition metal complexes. | Creation of compounds with high thermal stability and luminescence for optical materials. researchgate.net |

| Materials Science | Development of heterometallic systems and functional polymers. | Exploration of novel catalytic, magnetic, and luminescent properties. nih.gov |

| Analytical Chemistry | Use in mixed-ligand chelate extraction and sensor development. | Efficient extraction of trivalent lanthanides; development of fluorometric sensing materials. researchgate.netsigmaaldrich.com |

| Organic Synthesis | Versatile intermediate for heterocyclic compounds and complex molecules. | Synthesis of NNO ketoimines and other derivatives with potential pharmaceutical applications. chemdad.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,4,4-trifluoro-1-phenylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXLFFIFNVKFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049268 | |

| Record name | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline solid; mp = 38-40 deg C; [Alfa Aesar MSDS] | |

| Record name | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11587 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

326-06-7 | |

| Record name | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 326-06-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-trifluoro-1-phenylbutane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4,4,4 Trifluoro 1 Phenylbutane 1,3 Dione

Established Synthetic Routes for 4,4,4-Trifluoro-1-phenylbutane-1,3-dione

The classical syntheses of this compound are dominated by condensation reactions that form the core butanedione structure. These methods are well-documented and provide reliable access to the target compound.

Claisen Condensation of Acetophenone (B1666503) with Ethyl Trifluoroacetate (B77799)

A primary and widely utilized method for the synthesis of this compound is the Claisen condensation. wikipedia.orgorganic-chemistry.org This reaction involves the base-catalyzed condensation of acetophenone with ethyl trifluoroacetate. google.com The process is initiated by a strong base, such as sodium ethoxide, which deprotonates the α-carbon of acetophenone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent elimination of an ethoxide ion leads to the formation of the β-diketone. The use of a strong base is crucial to drive the reaction to completion by deprotonating the resulting β-diketone, forming a stable enolate salt. wikipedia.org

| Reactants | Base | Product |

| Acetophenone | Sodium Ethoxide | This compound |

| Ethyl Trifluoroacetate |

Multi-step Preparations involving Trifluoroacetate Esters

A versatile multi-step synthesis provides an alternative pathway to this compound and its derivatives, starting from readily available trifluoroacetate esters. This route offers flexibility in introducing various substituents onto the phenyl ring. google.com

The initial step in this sequence is the Claisen condensation of ethyl trifluoroacetate and ethyl acetate (B1210297) in the presence of a base. google.comgoogle.com This reaction yields ethyl 4,4,4-trifluoro-3-oxo-butanoate, a key intermediate. The choice of base can include sodium ethoxide, sodium methoxide, or potassium t-butoxide. google.com

| Reactants | Base (Examples) | Product |

| Ethyl Trifluoroacetate | Sodium Ethoxide | Ethyl 4,4,4-trifluoro-3-oxo-butanoate |

| Ethyl Acetate | Sodium Methoxide | |

| Potassium t-butoxide |

The ethyl 4,4,4-trifluoro-3-oxo-butanoate is then hydrolyzed to the corresponding carboxylic acid, 4,4,4-trifluoro-3-oxo butanoic acid. This conversion is typically achieved by reacting the ester with a hydrogen donor in the presence of an acid catalyst, such as sulfuric acid. google.com

The final step involves a Friedel-Crafts acylation reaction. The 4,4,4-trifluoro-3-oxo butanoic acid is first converted to its more reactive acid chloride derivative using a reagent like thionyl chloride. This acyl chloride then reacts with an aromatic compound, such as benzene (B151609) or a substituted benzene derivative, in the presence of a Lewis acid catalyst like aluminum chloride, to yield the final product, this compound or its substituted analogues. google.com

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry has introduced advanced strategies for the preparation of derivatives of this compound, enabling the creation of a diverse range of complex molecules. These methods often offer improved efficiency, selectivity, and access to novel chemical structures.

One significant application of this compound is in the synthesis of heterocyclic compounds, particularly pyrazole (B372694) derivatives. nih.govnih.gov The reaction of the diketone with hydrazine (B178648) hydrate (B1144303) or its derivatives leads to a cyclocondensation reaction, forming the pyrazole ring. nih.gov This method is a cornerstone for accessing a wide variety of substituted pyrazoles, which are of interest in medicinal chemistry. nih.gov For instance, the condensation of this compound with hydrazine hydrate yields 3-(trifluoromethyl)-5-phenyl-1H-pyrazole. nih.gov

Furthermore, advanced synthetic techniques such as microwave-assisted synthesis have been employed to accelerate the synthesis of derivatives. nih.govscielo.br Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds derived from 1,3-dicarbonyl compounds. nih.gov This technology offers a more energy-efficient and rapid alternative to conventional heating methods for the preparation of complex organic molecules. nih.gov

Another area of advanced synthesis involves the preparation of functionalized derivatives for specific applications. For example, a triethoxysilyl-functionalized derivative of this compound has been synthesized for use in the preparation of functionalized sol-gel materials. nih.govresearchgate.net This synthesis involves a multi-step sequence starting from 2-(4-bromophenyl)propene, demonstrating the adaptability of synthetic routes to incorporate diverse functional groups. nih.gov

| Advanced Strategy | Reactant | Product Type | Application |

| Heterocycle Synthesis | This compound, Hydrazine Hydrate | Pyrazole Derivatives | Medicinal Chemistry |

| Microwave-Assisted Synthesis | 1,3-Dicarbonyl Compounds | Heterocyclic Derivatives | Green Chemistry, Accelerated Synthesis |

| Functionalized Derivatives | 2-(4-bromophenyl)propene | Triethoxysilyl-functionalized diketone | Materials Science (Sol-gels) |

Green Chemistry Approaches in the Synthesis of this compound

The quest for sustainable chemical production has led to the investigation of several green chemistry strategies for the synthesis of fluorinated β-diketones. These approaches include the use of milder catalysts, solvent-free reaction conditions, and innovative energy sources to reduce the environmental impact of the synthesis.

One notable advancement involves the modification of the Claisen condensation reaction. A study on the synthesis of a closely related analog, 4,4,4-trifluoro-1-(p-tolyl)-1,3-butanedione, highlights a greener approach. chemicalbook.com This method utilizes potassium carbonate, a less hazardous base compared to traditionally used strong bases like sodium hydride or sodium ethoxide. chemicalbook.comnih.gov The reaction is carried out in a solvent mixture of acetonitrile (B52724) and isopropanol, and importantly, the procedure includes steps for the recovery and reuse of the solvent and unreacted raw materials, contributing to a more sustainable process. chemicalbook.com Furthermore, the potassium carbonate and the by-product, potassium bicarbonate, can be recovered and regenerated. chemicalbook.com This particular synthesis achieved a high yield of 99.08%. chemicalbook.com

Below is a data table summarizing the greener synthesis of a this compound analog:

| Reactants | Catalyst | Solvent | Temperature | Reaction Time | Yield | Green Aspects |

| 4'-methylacetophenone, Ethyl trifluoroacetate | Potassium carbonate | Acetonitrile-isopropanol (1:1, v/v) | 40°C | 24 hours | 99.08% | Milder base, Solvent and catalyst recovery and reuse |

The principles of green chemistry also encourage the use of alternative solvents to minimize the environmental impact of volatile organic compounds. Ionic liquids have emerged as potential green solvents for various organic reactions due to their low vapor pressure, thermal stability, and recyclability. tcichemicals.comarkema.com While specific applications in the synthesis of this compound are still an area of active research, their use in other fluorination reactions suggests their potential applicability. tcichemicals.com

Solvent-free reactions represent another significant green chemistry approach. In some synthetic preparations of similar compounds, ethyl acetate can serve as both a reactant and the reaction solvent, which enhances atom economy and reduces the need for additional solvents. google.com The exploration of microwave and ultrasound-assisted synthesis are also promising avenues in green chemistry. These techniques can often lead to shorter reaction times, increased yields, and reduced energy consumption compared to conventional heating methods. sciencexcel.com

Biocatalysis stands out as a particularly green approach to chemical synthesis, employing enzymes to carry out reactions with high selectivity under mild conditions. mdpi.com While the direct biocatalytic synthesis of this compound is not yet widely reported, the use of enzymes for the synthesis of other β-diketones is an area of growing interest and represents a future direction for greener production methods. mdpi.com

Coordination Chemistry of 4,4,4 Trifluoro 1 Phenylbutane 1,3 Dione As a Ligand

Ligand Characteristics and Chelating Behavior of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione

This compound, a member of the β-diketone family, is a significant ligand in coordination chemistry, capable of forming stable complexes with a wide array of metal ions. mdpi.com Its utility as a chelating agent is profoundly influenced by its structural and electronic properties, particularly its tautomeric nature and the presence of a terminal trifluoromethyl group.

β-Diketones like this compound exist as an equilibrium mixture of keto and enol tautomeric forms. researchgate.netresearchgate.net The enol form is crucial for metal ion chelation. researchgate.net In this tautomer, a proton shifts from the central carbon atom (α-carbon) to one of the carbonyl oxygen atoms, resulting in a hydroxyl group and a carbon-carbon double bond, forming an α,β-unsaturated β-hydroxy ketone. researchgate.netstackexchange.com

The equilibrium generally favors the enol tautomer, which is stabilized by intramolecular hydrogen bonding between the hydroxyl proton and the adjacent carbonyl oxygen, forming a stable six-membered ring. researchgate.netstackexchange.com This enolic form can be deprotonated to form an enolate anion, which acts as a bidentate ligand. The two oxygen atoms of the enolate coordinate with a metal ion to form a stable six-membered chelate ring. researchgate.net The delocalization of charge across the O-C-C-C-O backbone of the chelate ring contributes significantly to the stability of the resulting metal complex. For unsymmetrical β-diketones like this compound, two different enol tautomers are possible, though the equilibrium often favors the enol form that maximizes conjugation. researchgate.netstackexchange.com

The introduction of a trifluoromethyl (-CF₃) group in place of a methyl group significantly alters the physicochemical properties of the β-diketone ligand. mdpi.comnih.gov The -CF₃ group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. nih.gov This inductive effect increases the acidity of the enolic proton, facilitating deprotonation and complex formation, even at lower pH values.

Furthermore, the trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting metal complexes. nih.gov The C-F bond is one of the strongest in organic chemistry, making the -CF₃ group highly resistant to metabolic degradation. nih.gov This increased stability is a valuable property in various applications. The presence of the fluorinated group can also decrease intermolecular interactions, which may influence the physical properties, such as the volatility and solubility, of the metal complexes. mdpi.com

Synthesis and Characterization of Metal Complexes with this compound

The deprotonated enol form of this compound readily reacts with metal salts to form coordination complexes. The synthesis typically involves the reaction of the β-diketone with a metal salt in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the ligand.

Copper(II) complexes with this compound are widely studied. The synthesis generally involves reacting a copper(II) salt, such as copper(II) acetate (B1210297) or copper(II) chloride, with the ligand in a 1:2 molar ratio in a solvent like ethanol (B145695) or methanol (B129727). nih.govmdpi.com The resulting complexes often have the general formula [Cu(tfpb)₂], where 'tfpb' is the anion of this compound.

The coordination geometry around the Cu(II) center in these complexes can vary. Square planar or distorted square planar geometries are common for four-coordinate complexes. researchgate.net However, the copper center can expand its coordination sphere to five or six by coordinating with additional solvent molecules or other neutral ligands, leading to square pyramidal or octahedral geometries. researchgate.netnih.gov For instance, the complex (pyridin-2-one-κO)bis(4,4,4-trifluoro-3-oxo-1-phenylbutan-1-olato-κ²O,O')copper(II) exhibits a square pyramidal geometry with a rare cis-arrangement of the β-diketonate ligands. nih.gov In contrast, bis(pyridin-3-ol-κO)bis(4,4,4-trifluoro-3-oxo-1-phenylbutan-1-olato-κ²O,O')copper(II) adopts a trans-octahedral arrangement. nih.gov

These complexes are characterized using various analytical techniques.

Infrared (IR) Spectroscopy: The C=O and C=C stretching frequencies in the IR spectrum of the ligand shift upon coordination to the metal ion, providing evidence of chelation. researchgate.net

Electronic Spectroscopy (UV-Vis): The electronic spectra of the copper(II) complexes typically show d-d transitions and ligand-to-metal charge transfer (LMCT) bands, which are characteristic of the coordination environment of the Cu(II) ion. researchgate.net

| Complex | Coordination Geometry | Ligand Arrangement | Key Bond Lengths (Å) |

|---|---|---|---|

| [Cu(tfpb)₂(pyon-κO)] | Square Pyramidal | cis | Cu–O (diketonate): ~1.93-1.96 |

| [Cu(tfpb)₂(hpy-κO)₂] | trans-Octahedral | trans | Cu–O (diketonate): ~1.95-1.97 |

Nickel(II) ions also form stable complexes with this compound. The synthesis follows a similar methodology to that of the copper(II) complexes, typically involving the reaction of a nickel(II) salt (e.g., nickel acetate or nickel chloride) with the ligand in a 1:2 ratio. mdpi.comchemijournal.com The resulting complexes often have the formula [Ni(tfpb)₂], which can further coordinate with other ligands to form adducts. researchgate.net

The stereochemistry of Ni(II) complexes is versatile, with octahedral, square planar, and tetrahedral geometries all being possible. chemijournal.comluc.edu For complexes of the type [Ni(tfpb)₂L₂], where L is a monodentate neutral ligand (like water or pyridine), a six-coordinate octahedral geometry is commonly observed. researchgate.net The electronic and magnetic properties of the complex are highly dependent on this geometry. Octahedral and tetrahedral Ni(II) complexes are typically paramagnetic, while square planar complexes are often diamagnetic. chemijournal.com

Characterization of these complexes relies on a suite of analytical methods:

Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand.

Magnetic Susceptibility Measurements: Distinguishes between different coordination geometries based on the measured magnetic moment. researchgate.net

Spectroscopic Techniques (IR, UV-Vis): Similar to copper complexes, IR spectroscopy confirms the coordination of the β-diketonate ligand, while UV-Vis spectroscopy provides insights into the electronic structure and geometry of the Ni(II) center. researchgate.net For instance, the infrared spectra show shifts in the carbonyl frequencies upon chelation, and the electronic spectra are indicative of a six-coordinate octahedral geometry for many adducts. researchgate.net

| General Formula | Common Geometry | Magnetic Properties | Characterization Techniques |

|---|---|---|---|

| [Ni(tfpb)₂] | Square Planar | Diamagnetic | NMR, UV-Vis, X-ray Diffraction |

| [Ni(tfpb)₂(L)₂] (L=H₂O, pyridine, etc.) | Octahedral | Paramagnetic | Magnetic Susceptibility, UV-Vis, IR |

Transition Metal Complexes

Cobalt(II) Complexes of this compound

A notable example of a cobalt(II) complex involving this ligand is the mixed-ligand mononuclear complex {[Co(TFPBD)2(PHE)]DMF}. x-mol.net In this compound, the central cobalt(II) ion is coordinated by two this compound (TFPBD) ligands and one 1,10-phenanthroline (B135089) (PHE) ligand. x-mol.net The coordination geometry around the cobalt atom is described as a slightly distorted octahedron. x-mol.net The structure of the complex is further stabilized by a variety of non-covalent interactions, including hydrogen bonds, C-F…π, and π…π stacking interactions, which also involve the lattice dimethylformamide (DMF) solvent molecule. x-mol.net These interactions contribute to the stability of the crystal lattice. x-mol.net Quantum computational studies employing density functional theory (DFT) have been used to analyze the electronic structure, stability, and reactivity of this complex. x-mol.net

| Parameter | Description | Reference |

|---|---|---|

| Metal Center | Cobalt(II) | x-mol.net |

| Primary Ligands | Two this compound (TFPBD) anions | x-mol.net |

| Ancillary Ligand | One 1,10-phenanthroline (PHE) | x-mol.net |

| Coordination Geometry | Slightly distorted octahedral | x-mol.net |

| Key Interactions | Hydrogen bonds, C-F…π, and π…π stacking | x-mol.net |

| Computational Analysis | Density Functional Theory (DFT) and Hirshfeld surface analysis | x-mol.net |

Manganese(II) Complexes of this compound

Manganese(II) forms several complexes with this compound (tfpb), often incorporating additional neutral ligands to complete the coordination sphere. semanticscholar.orgresearchgate.net A series of such complexes has been synthesized and characterized by single-crystal X-ray analysis, revealing octahedral coordination geometry around the manganese(II) center in all cases. semanticscholar.orgresearchgate.net These complexes include [Mn(tfpb)2(pyon)2], [Mn(tfpb)2(hpyon)2], [Mn(tfpb)2(pyF)2], and [Mn(tfpb)2(MeOH)2], where the ancillary ligands are pyridin-4-one (pyon), 3-hydroxypyridin-2-one (B1229133) (hpyon), 1-fluoropyridine (pyF), and methanol (MeOH), respectively. semanticscholar.org The nature of the ancillary ligand influences the resulting supramolecular structure through various intermolecular interactions. For instance, the complex with pyridin-4-one forms a three-dimensional network via hydrogen bonding, while the others form layered structures stabilized by combinations of O–H···O, C–H···O, C–H···F, π···π, and C–F···π interactions. semanticscholar.org

| Complex Formula | Ancillary Ligand | Coordination Geometry | Supramolecular Structure | Reference |

|---|---|---|---|---|

| [Mn(tfpb)2(pyon)2] | Pyridin-4-one (pyon) | Octahedral | 3D supramolecular network | semanticscholar.org |

| [Mn(tfpb)2(hpyon)2] | 3-Hydroxypyridin-2-one (hpyon) | Octahedral | Layered structure | semanticscholar.org |

| [Mn(tfpb)2(pyF)2] | 1-Fluoropyridine (pyF) | Octahedral | Layered structure | semanticscholar.org |

| [Mn(tfpb)2(MeOH)2] | Methanol (MeOH) | Octahedral | Layered structure | semanticscholar.org |

Other Relevant Transition Metal Complexes with this compound

Beyond cobalt and manganese, this compound is used to synthesize complexes with a variety of other transition metals. An example is the cadmium(II) complex, [Cd(phen)(ttfa)2], where 'ttfa' represents a similar fluorinated β-diketonate ligand and 'phen' is 1,10-phenanthroline. researchgate.net In this type of complex, the Cd(II) ion typically exhibits a six-coordinate geometry, binding to two nitrogen atoms from the phenanthroline ligand and four oxygen atoms from the two β-diketonate ligands. researchgate.net The supramolecular structure of such complexes is often governed by weak intermolecular forces like C-H···F–C and π–π stacking interactions. researchgate.net

Lanthanide(III) Complexes of this compound

The this compound ligand is particularly significant in the chemistry of lanthanide(III) ions. chemicalbook.comsigmaaldrich.com Due to the Laporte-forbidden nature of f-f electronic transitions in lanthanide ions, their direct excitation is inefficient. mdpi.com The organic β-diketonate ligand acts as an "antenna," absorbing UV light and efficiently transferring the energy to the central lanthanide ion, which then luminesces. iitk.ac.inwpmucdn.com This sensitization process is crucial for applications in optical materials. guidechem.com Typically, lanthanide(III) ions form neutral tris-β-diketonate complexes, [Ln(β-diketonate)3], which often coordinate additional solvent molecules or other co-ligands to satisfy their higher coordination number requirements, commonly resulting in eight- or nine-coordinate species. nih.gov

Europium(III) Complexes derived from this compound

Europium(III) complexes with this compound (often abbreviated as btfa or TFPB) are widely studied for their strong red luminescence. iitk.ac.inresearchgate.net A common example is the ternary complex tris(4,4,4-trifluoro-1-phenyl-1,3-butanedionate)(1,10-phenanthroline)europium(III), or [Eu(btfa)3(phen)]. iitk.ac.inresearchgate.net This complex emits a characteristic sharp red light with a peak wavelength around 612 nm, corresponding to the ⁵D₀ → ⁷F₂ transition of the Eu(III) ion. iitk.ac.in

The crystal structure of [Eu(btfa)3(phen)] has been determined by X-ray diffraction. researchgate.net The central Eu(III) ion is coordinated to six oxygen atoms from the three β-diketonate ligands and two nitrogen atoms from the 1,10-phenanthroline molecule, resulting in a coordination number of eight. researchgate.net The coordination polyhedron is described as an approximate square antiprism. researchgate.net The inclusion of ancillary ligands like 1,10-phenanthroline or 2,2-dipyridine is crucial as they can displace water molecules from the coordination sphere, which are known to quench the luminescence, thereby enhancing the quantum efficiency and lifetime of the emission. researchgate.net

| Parameter | Value / Description | Reference |

|---|---|---|

| Formula | Eu(C₁₀H₆F₃O₂)₃(C₁₂H₈N₂) | researchgate.net |

| Emission Peak | ~612 nm (red) | iitk.ac.in |

| Electronic Transition | ⁵D₀ → ⁷F₂ | researchgate.net |

| Coordination Number | 8 | researchgate.net |

| Coordination Polyhedron | Approximate square antiprism | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

Holmium(III) Complexes involving this compound

A series of mononuclear holmium(III) complexes using the 4,4,4-trifluoro-1-phenyl-1,3-butanedionate (btfa) ligand have been synthesized and characterized. gotriple.euub.edunih.govresearchgate.net These complexes typically feature a central Ho(III) ion coordinated by three btfa ligands and additional ancillary ligands, resulting in a coordination number of eight. gotriple.euresearchgate.net Examples include aquo complexes like [Ho(btfa)3(H2O)2] and ternary complexes with nitrogen-donating ligands such as 1,10-phenanthroline (phen), 2,2'-bipyridyl (bipy), and its derivatives. gotriple.euub.edunih.gov The structures of several of these complexes have been confirmed by single-crystal X-ray diffraction. ub.eduresearchgate.net These Ho(III) complexes exhibit characteristic luminescence, with a strong emission band in the visible region at approximately 661 nm and several bands in the near-infrared (NIR) region upon excitation. gotriple.euub.eduresearchgate.net

| Complex Formula | Ancillary Ligand(s) | Coordination Number | Visible Emission Peak | Reference |

|---|---|---|---|---|

| [Ho(btfa)3(H₂O)₂] | Two Water molecules | 8 | N/A | gotriple.eunih.gov |

| [Ho(btfa)3(phen)] | 1,10-phenanthroline | 8 | ~661 nm | gotriple.eunih.govresearchgate.net |

| [Ho(btfa)3(bipy)] | 2,2'-bipyridyl | 8 | ~661 nm | gotriple.eunih.govresearchgate.net |

| [Ho(btfa)3(di-ᵗbubipy)] | 4,4'-di-tert-butyl-2,2'-bipyridyl | 8 | ~661 nm | gotriple.eunih.govresearchgate.net |

General Tris β-diketonate Lanthanide Complexes utilizing this compound

The general structure for neutral lanthanide complexes with this compound follows the formula [Ln(btfa)3(L)n], where L is an ancillary ligand (such as water, methanol, phenanthroline, etc.) and n is typically 1 or 2. nih.govelsevierpure.com This composition leads to monomeric complexes where the lanthanide ion has a high coordination number, most commonly eight or nine. researchgate.netelsevierpure.com For example, the [Eu(btfa)3(phen)] complex is eight-coordinate with a square antiprismatic geometry. researchgate.net Lanthanum(III) has been shown to form a nine-coordinate complex, [La(ntfa)3(MeOH)3] (where ntfa is a similar naphthyl-containing β-diketonate), and an eight-coordinate complex, [La(ntfa)3(Me2bipy)]. elsevierpure.com The geometry of these complexes is highly dependent on the steric and electronic properties of both the β-diketonate and the ancillary ligands, which fine-tune the resulting photophysical properties of the material. researchgate.net

Table of Mentioned Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

| TFPBD / tfpb / btfa / TFPB | This compound |

| PHE / phen | 1,10-phenanthroline |

| DMF | Dimethylformamide |

| pyon | Pyridin-4-one |

| hpyon | 3-Hydroxypyridin-2-one |

| pyF | 1-Fluoropyridine |

| MeOH | Methanol |

| bipy | 2,2'-bipyridyl |

| di-ᵗbubipy | 4,4'-di-tert-butyl-2,2'-bipyridyl |

| Me₂bipy | 5,5′-dimethyl-bipyridine |

| ntfa | 4,4,4-trifluoro-1-(2-naphthyl)butane-1,3-dionato |

Mixed-Ligand Chelate Systems incorporating this compound

Mixed-ligand chelate systems involving this compound, often abbreviated as btfa or TFPB, are a cornerstone of modern coordination chemistry. These systems feature a central metal ion bonded to a btfa ligand and at least one other different ligand. The inclusion of these ancillary ligands allows for the fine-tuning of the resulting complex's electronic, steric, and photophysical properties. The synthesis of such complexes is a versatile process, enabling the creation of compounds with tailored characteristics for various applications, including as luminescent materials. researchgate.netnih.gov

The formation of these mixed-ligand systems can be achieved through various synthetic routes. A common method involves the initial synthesis of a metal-btfa complex, which is then reacted with a secondary ligand. These secondary ligands can range from neutral molecules, such as 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (phen), to other anionic ligands. nih.govresearchgate.net For example, ternary lanthanide complexes have been successfully prepared using btfa as a primary ligand. sigmaaldrich.comsigmaaldrich.comchemdad.com

A notable example is the synthesis of cadmium(II) complexes with btfa and N-donor ligands like 1,10-phenanthroline or 4,4'-bipyridine. researchgate.net Similarly, europium(III) complexes with the general formula [Eu(btfa)₃(auxiliary)], where the auxiliary ligand is an N-donor heterocyclic system, have been synthesized and shown to exhibit bright red luminescence. researchgate.net The btfa ligand plays a crucial role in sensitizing the lanthanide ion's emission. Holmium(III) complexes with btfa and various polypyridyl ligands have also been prepared and characterized, demonstrating the versatility of this mixed-ligand approach. nih.gov

Structural Elucidation of this compound Metal Complexes

Single Crystal X-ray Diffraction Analysis of this compound Complexes

For instance, the crystal structure of the complex tris(4,4,4-trifluoro-1-phenyl-1,3-butanedione)(1,10-phenanthroline)europium(III), [Eu(btfa)₃(phen)], has been determined. researchgate.net In this complex, the europium(III) ion is coordinated to six oxygen atoms from the three bidentate btfa ligands and two nitrogen atoms from the 1,10-phenanthroline ligand, resulting in a coordination number of eight. The coordination polyhedron around the europium ion is described as an approximate square antiprism. researchgate.net

Similarly, the structures of several holmium(III) complexes with btfa and various bipyridyl-type ligands have been elucidated. nih.gov In these complexes, such as [Ho(btfa)₃(phen)], the holmium ion is also eight-coordinate with a HoO₆N₂ coordination sphere. The Ho-O bond lengths in these complexes are typically in the range of 2.2-2.4 Å, while the Ho-N bond lengths are around 2.5 Å. nih.gov

In a cadmium(II) complex with btfa and 1,10-phenanthroline, the cadmium ion is six-coordinate, binding to four oxygen atoms from two btfa ligands and two nitrogen atoms from the phenanthroline ligand. researchgate.net The resulting geometry is often a distorted octahedron. These crystal structures also reveal the presence of various intermolecular interactions, such as C-H···F-C and π-π stacking, which influence the packing of the molecules in the crystal lattice. researchgate.net

Table 1: Selected Crystallographic Data for Metal-btfa Complexes

| Complex Formula | Metal Ion | Coordination Number | Coordination Geometry | Key Bond Lengths (Å) |

|---|---|---|---|---|

| [Eu(btfa)₃(phen)] | Eu(III) | 8 | Square Antiprism | - |

| [Ho(btfa)₃(phen)] | Ho(III) | 8 | - | Ho-O: 2.28-2.38, Ho-N: 2.52-2.55 |

Spectroscopic Characterization Techniques for this compound Complexes

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental tool for characterizing the coordination of the btfa ligand to a metal ion. The vibrational spectrum of the free ligand is altered upon complexation, providing clear evidence of metal-ligand bond formation.

The most significant changes are observed in the region of the carbonyl (C=O) and C=C stretching vibrations. In the free btfa ligand, the C=O stretching vibration appears around 1605 cm⁻¹. researchgate.net Upon coordination to a metal ion, this band shifts to a lower frequency, typically in the range of 1611-1615 cm⁻¹, due to the delocalization of electron density within the newly formed chelate ring. researchgate.net The C=C stretching mode is also affected, with a characteristic band appearing in the 1470 to 1500 cm⁻¹ region in the complex. researchgate.net

The strong vibrations associated with the C-F bonds of the trifluoromethyl group are generally found in the 1100-1300 cm⁻¹ region. Additionally, new bands corresponding to the metal-oxygen (M-O) stretching vibrations appear at lower frequencies, providing direct evidence of coordination.

Table 2: Characteristic FT-IR Frequencies (cm⁻¹) for btfa and its Metal Complexes

| Vibrational Mode | Free btfa Ligand | Metal-btfa Complex |

|---|---|---|

| ν(C=O) | ~1605 | 1611-1615 |

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound metal complexes. The spectra typically show intense absorption bands in the UV region, which are attributed to π→π* transitions within the btfa ligand. researchgate.net

The position and intensity of these bands can be influenced by the central metal ion and the presence of other ligands. In some transition metal complexes, weaker d-d transitions may be observed in the visible region, which are responsible for the color of the complexes. chalcogen.ro The electronic spectra provide insights into the electronic structure of the complex and can be used to study the interaction between the metal and the ligands.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of diamagnetic metal complexes of this compound in solution. ¹H, ¹³C, and ¹⁹F NMR are the most commonly used nuclei.

In the ¹H NMR spectrum of the free btfa ligand, a characteristic signal for the methine proton (-CH=) of the enol form is observed. Upon complexation, the chemical shift of this proton, as well as the protons of the phenyl group, can change significantly, indicating the coordination of the ligand to the metal center. researchgate.net

The ¹⁹F NMR spectrum is particularly informative due to the presence of the trifluoromethyl group. The chemical shift of the fluorine atoms is sensitive to the electronic environment and can provide valuable information about the nature of the metal-ligand interaction.

In ¹³C NMR spectroscopy, the signals of the carbonyl carbons are particularly diagnostic. A shift in their resonance upon complexation confirms the involvement of the carbonyl groups in the coordination. The combination of these NMR techniques provides a detailed picture of the complex's structure in the solution state.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of coordination complexes. For complexes of this compound, electron ionization mass spectrometry (EIMS) can provide insights into the stability of the complex and the bonding between the metal and the ligand.

The mass spectrum of the uncoordinated this compound ligand shows a molecular ion peak [M]+ corresponding to its molecular weight. nist.gov Common fragmentation patterns involve the loss of characteristic fragments such as CF3, CO, and the phenyl group (C6H5). nist.gov

When a metal complex is analyzed, the resulting spectrum often shows a molecular ion peak corresponding to the entire complex, [M(btfa)n]+. The fragmentation pathways can be complex but typically involve the sequential loss of ligands or fragments of the ligand. For instance, fragments corresponding to [M(btfa)n-1]+ or [M(btfa)n-1 + fragment]+ may be observed. This step-wise loss helps in confirming the composition of the coordination sphere. The relative intensities of the peaks corresponding to the complex and its fragments can also offer clues about the stability of the coordination bonds.

Elemental Analysis (EA)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample, which allows for the verification of the empirical formula of a newly synthesized complex. For complexes of this compound, the experimentally determined weight percentages of these elements are compared against the calculated values based on the proposed chemical formula. researchgate.net A close agreement between the found and calculated values confirms the stoichiometry of the complex, including the number of ligand molecules coordinated to the central metal ion and the presence of any additional ligands or solvent molecules. researchgate.netresearchgate.net

This technique was crucial in confirming the composition of various lanthanide and transition metal complexes, such as Eu(btfa)3(phen) and Cd(TFPB)2(phen), ensuring the correct metal-to-ligand ratio. researchgate.netresearchgate.net

| Complex Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| Eu(C₁₀H₆F₃O₂)₃(C₁₂H₈N₂) | C | 52.75 | 52.80 | researchgate.net |

| H | 2.75 | 2.80 | ||

| N | 2.99 | 3.10 | ||

| Cd(C₁₀H₆F₃O₂)₂(C₁₂H₈N₂) | C | 51.55 | 51.49 | researchgate.net |

| H | 2.67 | 2.61 | ||

| N | 3.71 | 3.65 |

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) Analysis

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) analysis are employed to study the surface morphology and elemental composition of the metal complexes.

Scanning Electron Microscopy (SEM) provides high-resolution images of the sample's surface topography. This analysis reveals details about the crystallinity, particle shape, and size distribution of the complex. For instance, SEM can distinguish between amorphous powders and well-defined crystalline structures, such as needles or polyhedra. In studies involving the thermal decomposition of this compound complexes, SEM has been used to characterize the morphology of the resulting metal oxide nanoparticles. For example, the thermolysis of a Cadmium(II) complex yielded CdO nanoparticles with an estimated size of around 45 nm. researchgate.net

Energy Dispersive X-ray (EDX) Analysis is typically coupled with SEM to provide qualitative and quantitative elemental analysis of the sample. By bombarding the sample with an electron beam, characteristic X-rays are emitted from the elements present. The EDX detector measures the energy of these X-rays to identify the elements and their relative abundance. For this compound complexes, EDX spectra confirm the presence of the central metal ion, as well as carbon (C), oxygen (O), and fluorine (F) from the ligand, thereby verifying the elemental makeup of the synthesized compound.

Thermal Analysis (TGA/DTA) of this compound Complexes

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to investigate the thermal stability and decomposition pathways of coordination complexes. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference.

The thermal decomposition of lanthanide complexes with this compound, such as those with Europium(III) and Terbium(III), often occurs in multiple steps. The TGA curves for complexes like Eu(btfa)3(phen) and Tb(btfa)3(phen) show distinct stages of mass loss corresponding to the removal of ancillary ligands (like phenanthroline) followed by the decomposition of the btfa ligands. The final residue at high temperatures is typically the most stable metal oxide. The Eu(btfa)3bipy complex has been noted for its high thermal stability, melting before it decomposes.

| Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Lost Species | Reference |

|---|---|---|---|---|---|

| Tb(btfa)₃(phen) | 1 | 210–384 | 48.0 | 2/3 phen + 1 4/7 btfa | researchgate.net |

| 2 | 497–577 | 4.0 | 1/5 btfa | ||

| 3 | 823–910 | 5.0 | 1/5 btfa | ||

| Eu(btfa)₃(bipy) | 1 | 169–383 | 44.5 | bipy + 1 1/2 btfa | researchgate.net |

| 2 | 503–578 | 2.5 | - | ||

| 3 | 823–910 | 2.5 | - |

Quantum-Chemical and Theoretical Studies on this compound Complexes

Theoretical calculations are indispensable for gaining a deeper understanding of the electronic structure, bonding, and non-covalent interactions within metal complexes of this compound.

Density Functional Theory (DFT) Calculations and Molecular Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. DFT calculations allow for the optimization of the molecular geometry of complexes, providing theoretical values for bond lengths and angles that can be compared with experimental data obtained from X-ray crystallography. This comparison helps to validate the experimental structure.

For complexes of this compound, DFT studies have been used to predict their geometry, which is often a slightly distorted square-pyramidal or octahedral arrangement around the central metal ion. Furthermore, DFT is used to calculate key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and electronic stability of the complex. For instance, a Cd(II) complex with 4,4,4-trifluoro-1-phenyl-1,3-butanedione was calculated to have a HOMO-LUMO gap of 3.474 eV, indicating significant electronic stability. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is a mapped surface around a molecule that shows regions of close contact with neighboring molecules. Different properties, such as d_norm (normalized contact distance), can be mapped onto this surface, where red spots indicate shorter contacts (stronger interactions like hydrogen bonds), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts (weaker interactions).

| Complex Type | Interaction | Contribution (%) | Reference |

|---|---|---|---|

| Generic Phenyl-F-containing compound | F···H / H···F | 36.6 | researchgate.net |

| F···F | 13.6 | ||

| O···H / H···O | 4.6 | ||

| H···H | 5.7 |

Computational Studies of Solvatochromism in this compound Complexes

Computational chemistry, particularly through the use of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), has become an indispensable tool for understanding the electronic structure and spectroscopic properties of coordination compounds. These theoretical methods allow for the investigation of solvatochromism—the change in a substance's color in response to the polarity of the solvent—at a molecular level. For metal complexes of this compound, computational studies provide insights into the nature of electronic transitions and how they are influenced by the solvent environment.

The primary approach involves calculating the electronic absorption spectra of the complex in different solvent environments. This is often achieved by geometry optimization of the complex in its ground state using DFT, followed by the calculation of vertical excitation energies using TD-DFT. Solvent effects are typically incorporated through Polarizable Continuum Models (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. This method allows for the simulation of the electronic spectra in various solvents, predicting the shifts in the maximum absorption wavelength (λmax).

Research in this area focuses on how the solvent interacts with the metal complex. For square-planar complexes, such as those often formed by Copper(II), solvent molecules can coordinate at the axial positions, leading to a change in the ligand field strength and, consequently, a shift in the d-d transition energies. The donor ability of the solvent is a critical factor in these interactions.

While specific computational data for a wide range of this compound complexes is not extensively tabulated in the literature, studies on structurally similar β-diketonate complexes provide a clear framework for the expected trends and analysis. For instance, computational and experimental studies on a series of bis(3-substituted acetylacetonato)copper(II) complexes have demonstrated a distinct negative solvatochromism. This means that as the donor number (a measure of the solvent's Lewis basicity) increases, the d-d transition energy increases, resulting in a hypsochromic (blue) shift.

The relationship between the solvent donor number and the absorption maximum can be quantified through linear regression analysis. The data from such a study on related Cu(II) complexes illustrates this trend clearly.

Table 1: Experimental and Calculated Solvatochromic Data for Representative bis(β-diketonato)copper(II) Complexes

This table presents data for the closely related bis(3-chloroacetylacetonato)copper(II) complex to illustrate the typical computational and experimental findings in solvatochromism studies of such compounds. The data shows a clear trend of decreasing λmax (increasing transition energy) with an increasing solvent donor number (DN), demonstrating negative solvatochromism.

| Solvent | Donor Number (DN) | Experimental νmax (x10³ cm⁻¹) |

| Nitromethane | 2.7 | 15.60 |

| Acetonitrile (B52724) | 14.1 | 16.42 |

| Acetone | 17.0 | 17.01 |

| N,N-Dimethylformamide | 26.6 | 17.92 |

| Dimethyl sulfoxide | 29.8 | 18.05 |

| Pyridine | 33.1 | 18.28 |

Data sourced from a study on bis(3-chloroacetylacetonato)copper(II) complexes.

Computational models, such as those using the B3LYP functional in DFT calculations, can reproduce these experimental trends with good accuracy. The theoretical calculations help to assign the electronic transitions responsible for the observed absorption bands. For d⁸ and d⁹ metal complexes with β-diketonate ligands, the visible absorption bands are typically assigned to d-d transitions, which are particularly sensitive to the coordination environment of the metal center.

Applications of 4,4,4 Trifluoro 1 Phenylbutane 1,3 Dione and Its Derivatives in Advanced Materials and Catalysis

Luminescent Materials and Optical Applications

The exceptional coordination properties of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione with rare-earth ions, particularly Europium(III), have led to the creation of highly efficient luminescent materials. These materials are at the forefront of research for applications in lighting and display technologies.

Europium(III) Complexes of this compound for LED Applications

Europium(III) complexes incorporating this compound (often abbreviated as btfa) as a primary ligand have been extensively investigated for their potential as red-emitting phosphors in light-emitting diodes (LEDs). rsc.orgrsc.orgrsc.org These complexes are typically ternary, featuring a neutral ancillary ligand, such as 1,10-phenanthroline (B135089) (phen) or its derivatives, in addition to the β-diketonate. rsc.orgrsc.org The resulting complexes, for instance, [Eu(btfa)₃(phen)], are thermally stable and exhibit strong red luminescence upon excitation. iitk.ac.in This red emission corresponds to the ⁵D₀ → ⁷F₂ transition of the Europium(III) ion and is characterized by its sharpness and high color purity. scirp.org

The development of red-emitting materials is crucial for the fabrication of white LEDs (WLEDs) with a high color-rendering index. researchgate.net By coating a near-ultraviolet (NUV) emitting InGaN chip with these europium complexes, it is possible to achieve efficient red light conversion. rsc.orgresearchgate.net For example, a red conversion LED device has been successfully fabricated by coating a complex of europium with a derivative of 4,4,4-trifluoro-1,3-dioxobutane and 1,10-phenanthroline onto a 395 nm emitting InGaN-based LED chip. researchgate.net Such devices have shown promising performance metrics, including specific CIE chromaticity coordinates and luminescence efficiencies, making them viable candidates for next-generation solid-state lighting. researchgate.net

Photophysical Properties and Sensitized Luminescence in this compound Systems

The intense luminescence of Europium(III) complexes with this compound is a result of a highly efficient energy transfer process known as sensitized or antenna-effect luminescence. iitk.ac.innih.gov The f-f electronic transitions of lanthanide ions like Eu(III) are parity-forbidden, leading to very low absorption cross-sections. nih.gov To overcome this limitation, organic ligands that are strong absorbers of UV radiation are coordinated to the metal ion.

The photophysical properties of these complexes, such as their quantum yields and emission lifetimes, are critical performance indicators. Research has shown that ternary complexes often exhibit enhanced quantum efficiencies and longer lifetimes compared to their binary counterparts. This is attributed to the ancillary ligands displacing water molecules from the coordination sphere of the europium ion, which would otherwise quench the luminescence. edp-open.org

| Complex | Quantum Yield (%) | Emission Lifetime (ms) | Excitation Wavelength (nm) | Emission Wavelength (nm) |

|---|---|---|---|---|

| [Eu(btfa)₃(Bathphen)] | 80 ± 10 | Not specified | Not specified | Not specified |

| EuL₃phen (HL = 4,4,4-trifluoro-l-(4'-o-terphenyl)-l,3-butanedione) | 9 | Not specified | 395 | Not specified |

| [Eu(µ₂-OC₂H₅)(btfa)(NO₃)(phen)]₂·phen | 49.2 | Not specified | ~405 | ~612 |

Catalytic Applications involving this compound

Beyond its applications in materials science, this compound serves as a versatile building block in catalysis, participating in reactions facilitated by both acidic ionic liquids and potentially within the structured confines of metal-organic frameworks.

Role in Acidic Ionic Liquid-catalyzed Reactions

This compound has been successfully employed as a key reactant in multi-component reactions catalyzed by acidic ionic liquids. researchgate.netnih.govdocumentsdelivered.comeurekaselect.com One notable example is the synthesis of pyrano[4,3-b]pyran-5(4H)-ones. nih.gov This reaction involves the efficient condensation of aromatic aldehydes, this compound, and 4-hydroxycoumarin (B602359) in the presence of an acidic ionic liquid catalyst at room temperature. nih.gov

The use of an acidic ionic liquid as a catalyst in this synthesis offers several advantages, including simplicity of the procedure, mild reaction conditions, and high product yields. nih.gov Furthermore, the catalyst can be easily separated from the reaction mixture by washing and can be reused multiple times without a significant loss in its catalytic activity. documentsdelivered.com This highlights the potential for developing more sustainable and environmentally friendly synthetic methodologies. The protocol has been shown to be effective for a variety of aromatic aldehydes, leading to the corresponding pyranopyran derivatives in excellent yields. nih.gov

| Aromatic Aldehyde | Product Yield (%) | Reaction Time (h) |

|---|---|---|

| Benzaldehyde | 95 | 1 |

| 4-Chlorobenzaldehyde | 92 | 1.5 |

| 4-Methylbenzaldehyde | 90 | 1.2 |

| 4-Methoxybenzaldehyde | 88 | 2 |

| 3-Nitrobenzaldehyde | 94 | 1 |

Metal-Organic Framework (MOF) Promoted Reactions utilizing this compound

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. nih.govresearchgate.net Their high surface area, tunable porosity, and the potential for introducing active catalytic sites make them highly attractive for applications in heterogeneous catalysis. nih.govresearchgate.netrsc.org While the use of fluorinated linkers in the synthesis of MOFs is an active area of research to enhance properties like hydrophobicity and gas sorption selectivity, the specific incorporation of this compound as a linker in catalytically active MOFs is not yet extensively documented in the literature.

The functional groups present in this compound, namely the dicarbonyl moiety, could potentially be modified to create dicarboxylate or other multitopic linkers suitable for MOF synthesis. Such fluorinated linkers could create MOFs with unique pore environments, where the electron-withdrawing nature of the trifluoromethyl groups could influence the catalytic activity of the metal nodes or encapsulated guest molecules. These materials could find potential applications in various catalytic transformations, such as Lewis acid catalysis, oxidation reactions, and fine chemical synthesis. sci-hub.stresearchgate.net The development of MOFs from this compound or its derivatives represents a promising, albeit underexplored, avenue for the design of novel heterogeneous catalysts.

Medicinal Chemistry and Biological Research Applications of 4,4,4 Trifluoro 1 Phenylbutane 1,3 Dione

Role as an Intermediate in Pharmaceutical Synthesis

This fluorinated compound serves as a critical building block in the creation of more complex drug molecules. chemimpex.com The presence of the trifluoromethyl group can improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). chemimpex.com

Precursor for Nonsteroidal Anti-inflammatory Drugs (NSAIDs) such as Celecoxib

A primary application of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione is in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. The process involves a Claisen condensation of p-methylacetophenone and an ethyl trifluoroacetate (B77799) to produce a related intermediate, 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione. google.compatsnap.com This intermediate is then reacted with 4-sulphonamidophenylhydrazine or its salt to form Celecoxib. google.comresearchgate.net This synthesis route is noted for its efficiency and high yields. google.com

Biological Activity of this compound Complexes

Beyond its role as a synthetic intermediate, this compound is used to form metal complexes that exhibit notable biological activities. These complexes have been investigated for their potential as therapeutic agents.

Antimicrobial Properties

Metal complexes incorporating this compound as a ligand have demonstrated significant antimicrobial properties. researchgate.net

Complexes of this compound with metals such as Copper(II) and Nickel(II) have shown potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), a challenging multi-drug resistant pathogen. researchgate.net Research has indicated that these metal complexes can significantly inhibit the growth of MRSA. researchgate.net For instance, a copper complex was observed to reduce MRSA growth from 5.3 to 0.1 Log CFU/mL within 12 hours. researchgate.net

Table 1: Antimicrobial Activity of a Copper(II) Complex with this compound against MRSA

| Parameter | Result |

|---|---|

| Bacterial Strain | Methicillin-resistant Staphylococcus aureus (MRSA) |

| Time | 12 hours |

| Initial Growth | 5.3 Log CFU/mL |

| Final Growth | 0.1 Log CFU/mL |

| Zone of Inhibition (at 12µg/ml) | 12 mm (in presence of light) |

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness, representing the lowest concentration needed to prevent visible bacterial growth. nih.gov For the metal complexes of this compound, MIC values are determined to quantify their antibacterial potency. researchgate.net Studies have shown that a copper complex of this compound exhibited a better MIC value compared to a nickel complex against MRSA. researchgate.net The mechanism of action is thought to involve the disruption of essential cellular processes in the bacteria. Molecular docking studies suggest that these complexes may target proteins like FtsZ, which is vital for bacterial cell division. researchgate.net

Photodynamic therapy (PDT) is a treatment modality that uses a photosensitizer, light, and oxygen to generate reactive oxygen species that can kill targeted cells, including bacteria and cancer cells. nih.govnih.gov Metal complexes are increasingly being explored as photosensitizers in PDT due to their tunable photophysical properties. digitellinc.com While research is ongoing, the metal complexes of this compound, which show enhanced activity in the presence of light, suggest potential applications in antimicrobial photodynamic therapy. researchgate.netthno.org The ability of these complexes to inhibit MRSA growth is notably improved in the presence of visible light, indicating a photosensitizing capability. researchgate.net

Anticancer Properties and Cytotoxicity Evaluations of this compound Derivatives

Derivatives of this compound have been the subject of investigation for their potential as anticancer agents. The inclusion of the trifluoromethyl group is a key feature in many fluorinated compounds developed as anticancer drugs. nih.gov Research has focused on synthesizing new derivatives and evaluating their cytotoxic effects against various human cancer cell lines.

One area of interest is the development of thiazolo[4,5-d]pyrimidine (B1250722) derivatives incorporating a trifluoromethyl group. nih.gov These compounds are considered potential therapeutic agents, and their antiproliferative activity has been assessed. nih.gov For instance, a study synthesized new 7-oxo, 7-chloro, and 7-amino-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives and evaluated their cytotoxicity against human cancer cell lines including melanoma (A375, C32), prostate cancer (DU145), and breast cancer (MCF-7/WT), as well as normal cell lines (CHO-K1, HaCaT). nih.gov Among the synthesized compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione was identified as the most active. nih.gov

Similarly, substituted thiourea (B124793) derivatives containing a trifluoromethylphenyl group have demonstrated significant cytotoxic activity. nih.gov In a study evaluating a series of these analogs, several compounds showed high cytotoxicity against human colon cancer (SW480, SW620), prostate cancer (PC3), and leukemia (K-562) cell lines, with IC50 values often under 10 µM. nih.gov Notably, the derivatives exhibited greater growth-inhibitory effects on selected tumor cells than the reference drug cisplatin (B142131) and showed favorable selectivity over normal human keratinocyte (HaCaT) cells. nih.gov Compounds with 3,4-dichloro and 4-CF3-phenyl substituents were particularly potent, with IC50 values ranging from 1.5 to 8.9 µM. nih.gov

The table below summarizes the cytotoxic activity (IC50 values) of selected trifluoromethyl-containing derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3,4-dichlorophenylthiourea derivative | SW620 (Metastatic Colon Cancer) | 1.5 ± 0.72 | nih.gov |

| 4-(trifluoromethyl)phenylthiourea derivative | PC3 (Prostate Cancer) | 6.9 ± 1.64 | nih.gov |

| 4-chlorophenylthiourea derivative | SW620 (Metastatic Colon Cancer) | 7.6 ± 1.75 | nih.gov |

| 3-chloro-4-fluorophenylthiourea derivative | SW620 (Metastatic Colon Cancer) | 9.4 ± 1.85 | nih.gov |

Molecular Docking Studies with Biological Targets (e.g., FtsZ protein, SS-DNA)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target macromolecule. amazonaws.com This method has been employed to investigate the interaction of this compound derivatives with key biological targets, providing insights into their potential mechanisms of action.

FtsZ Protein: The filamentous temperature-sensitive Z (FtsZ) protein is a crucial component in bacterial cell division and is considered a promising target for new antibacterial drugs. nih.govresearcher.life Molecular docking studies have been performed to assess the binding of metal complexes of this compound (TFPBD) to the FtsZ protein. researchgate.net These simulations help determine the preferred binding sites and interactions between the compounds and the protein. researchgate.net The goal of inhibiting FtsZ is to disrupt the formation of the Z-ring, a structure essential for bacterial cytokinesis, thereby preventing cell division. nih.govnih.gov The development of potent FtsZ inhibitors is a key strategy to combat multidrug-resistant bacteria. nih.gov

DNA Interaction: The interaction of this compound derivatives with DNA has also been explored. For example, a nickel(II) complex of a related compound, 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione, was studied for its interaction with salmon sperm DNA using UV-visible spectroscopy, and these experimental findings were supported by molecular docking studies. researchgate.net Such studies are crucial as they can elucidate the potential of these compounds to act as DNA gyrase inhibitors, a mechanism employed by some antibiotics to target essential bacterial enzymes. researchgate.netmdpi.com

Influence of Fluorine Substituents on the Biological Activity of this compound Derivatives

The presence of fluorine atoms, particularly the trifluoromethyl (CF3) group, in the structure of this compound and its derivatives has a profound impact on their biological properties. nih.govresearchgate.net The unique characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can significantly alter a molecule's physicochemical and biological profile. nih.govresearchgate.netnih.gov

Incorporating fluorine can lead to substantial changes in properties critical for pharmacological activity, such as metabolic stability, lipophilicity, acidity/basicity, and binding affinity to biological targets. nih.govnih.gov The C-F bond is stronger than a carbon-hydrogen (C-H) bond, which can make fluorinated molecules more resistant to metabolic degradation by enzymes, potentially prolonging their therapeutic effect. nih.govnih.gov

The trifluoromethyl group is especially attractive in medicinal chemistry due to its high lipophilicity and chemical stability. nih.govnih.gov Its steric demand is comparable to an isopropyl group. nih.gov The introduction of a CF3 group can modify a compound's polarity, metabolic stability, and binding selectivity. nih.gov These modifications are often exploited in drug design to enhance the pharmacokinetic and pharmacodynamic properties of a lead compound. nih.gov The electron-withdrawing nature of fluorine can also influence the acidity of nearby functional groups and alter non-covalent interactions with target proteins, which can lead to improved binding and, consequently, enhanced biological activity. nih.govresearchgate.net

Advanced Organic Transformations and Synthesis with 4,4,4 Trifluoro 1 Phenylbutane 1,3 Dione As a Building Block

Schiff Base Condensation Reactions yielding NNO Ketoimines

4,4,4-Trifluoro-1-phenylbutane-1,3-dione serves as a key precursor in the synthesis of NNO-tridentate ketoimines, which bear trifluoromethyl substituents. researchgate.netsigmaaldrich.comsigmaaldrich.comchemdad.com These compounds are typically prepared through a Schiff base condensation reaction. This reaction involves the condensation of the β-diketone with an amino compound, such as 8-aminoquinoline (B160924) or 8-amino-2-methylquinoline. The resulting ketoimines are valuable ligands in coordination chemistry, capable of forming stable complexes with various metal ions. For instance, zinc complexes of these NNO ketoiminate ligands have been synthesized and characterized for their potential as catalysts in the ring-opening polymerization of L-lactide.

The general reaction proceeds by mixing the diketone with the chosen amine, often in a solvent like ethanol (B145695), and heating the mixture to facilitate the condensation and removal of water. The yields for these reactions are typically in the range of 40–70%.

| Amine Reactant | Resulting Ketoimine Product | Typical Yield | Reference |

|---|---|---|---|

| 8-Aminoquinoline | N-(quinolin-8-yl)-4,4,4-trifluoro-1-phenylbutane-1,3-diimine | 40-70% | scbt.com |

| 8-Amino-2-methylquinoline | N-(2-methylquinolin-8-yl)-4,4,4-trifluoro-1-phenylbutane-1,3-diimine | 40-70% | scbt.com |

Synthesis of Heterocyclic Compounds

The reactivity of the dicarbonyl moiety in this compound makes it an excellent starting material for the construction of various heterocyclic rings.

An efficient method for synthesizing Pyrano[4,3-b]pyran-5(4H)-ones utilizes this compound in a multi-component reaction. nih.gov This procedure involves the reaction of aromatic aldehydes, this compound, and 4-hydroxycoumarin (B602359). The reaction is catalyzed by an acidic ionic liquid, (OlmDSA), and proceeds at room temperature. nih.gov This protocol is noted for its simplicity, mild reaction conditions, and high yields. The catalyst can also be recovered and reused, adding to the efficiency of the synthesis. nih.gov The synthesis of pyrano[c]coumarins is of particular interest due to the potential biological properties of these fused heterocyclic systems. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Key Advantage |

|---|---|---|---|---|

| Aromatic Aldehydes | This compound | 4-Hydroxycoumarin | Acidic Ionic Liquid (OlmDSA) | High yield, mild conditions, catalyst recovery |

Pyrazole (B372694) Derivatives: The synthesis of pyrazole derivatives from 1,3-dicarbonyl compounds is a well-established and primary method for obtaining this class of heterocycles. nih.gov Specifically, 3-(trifluoromethyl)-5-phenyl-1H-pyrazole can be synthesized through a standard condensation reaction between this compound and hydrazine (B178648) hydrate (B1144303). chemdad.com The reaction typically involves refluxing the reactants in a solvent such as ethanol. chemdad.com This method allows for the successful substitution of the carbonyl groups by the amine functionalities of hydrazine to form the pyrazole ring. chemdad.com

Thiophene (B33073) Derivatives: Substituted thiophene derivatives can also be synthesized using β-diketones as starting materials. wikipedia.orgrsc.org While specific examples starting directly from this compound are not detailed in the provided search results, a general and effective method involves the reaction of a 1,3-dicarbonyl compound with an isothiocyanate (such as phenyl isothiocyanate) and an α-halocarbonyl compound (like ethyl 2-chloroacetate) in the presence of a base like potassium carbonate. wikipedia.org This reaction proceeds through the formation of an S-alkylated intermediate which then undergoes intramolecular cyclization to yield the thiophene derivative. wikipedia.org

Difluorination/Fragmentation Processes involving this compound

The direct fluorination of β-diketones is a known method for producing mono- or difluoro-substituted β-diketones. researchgate.net This can be achieved using either gaseous fluorine or various electrophilic fluorinating reagents. researchgate.net However, literature detailing a specific synthetic "difluorination/fragmentation" process, as a deliberate organic transformation strategy for this compound, was not prominently found in the conducted research. While fragmentation of ketones is a known phenomenon, particularly in mass spectrometry (e.g., McLafferty rearrangement), and named fragmentation reactions like the Eschenmoser fragmentation exist for specific substrates like α,β-epoxyketones, a dedicated difluorination followed by fragmentation as a synthetic route for this particular compound is not well-documented in the available sources. wikipedia.orgyoutube.com

Extraction and Separation Technologies Utilizing 4,4,4 Trifluoro 1 Phenylbutane 1,3 Dione

Mixed-Ligand Chelate Extraction of Trivalent Lanthanides

The separation of trivalent lanthanide ions (Ln³⁺) is a significant challenge due to their similar chemical properties and ionic radii. Solvent extraction using mixed-ligand systems, also known as synergistic extraction, is a highly effective technique to enhance both the efficiency and selectivity of this separation process. The use of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione, a β-diketone commonly referred to as benzoyltrifluoroacetone (HBFA), in combination with neutral organophosphorus or sulfoxide compounds, exemplifies a potent synergistic system for lanthanide extraction. researchgate.net